N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound features a tetrahydropyrimidine core substituted with a 3-methylisoxazole-5-yl group at the N-position and a thiophen-2-ylmethyl group at the 3-position. Its structure combines heterocyclic moieties known for modulating biological activity, such as isoxazole (electron-deficient aromatic ring) and thiophene (electron-rich aromatic system). Potential applications may include antiviral or enzyme inhibitory activity, inferred from structurally related tetrahydropyrimidine derivatives () .
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-8-5-11(22-17-8)16-12(19)10-6-15-14(21)18(13(10)20)7-9-3-2-4-23-9/h2-6H,7H2,1H3,(H,15,21)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOKGVAAUCRKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 298.34 g/mol
- CAS Number : 2034528-44-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes such as proliferation and apoptosis.
- Inhibition of Enzymatic Activity : The compound has shown promising results in inhibiting certain enzymes linked to cancer progression. For instance, it has been studied for its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its isoxazole moiety is known for enhancing bioactivity against Gram-positive and Gram-negative bacteria.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| COX Inhibition | 12.5 | COX-1 | |
| Antimicrobial | 15.0 | S. aureus | |
| Cytotoxicity | 20.0 | HeLa Cells | |
| Antioxidant | 10.0 | DPPH Radical Scavenging |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of this compound, researchers found that it significantly reduced cell viability in HeLa cells at concentrations above 20 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 15 µM against S. aureus, indicating substantial antibacterial activity.
Case Study 3: Anti-inflammatory Properties
Research highlighted the anti-inflammatory effects of this compound through COX inhibition assays. It was found to inhibit COX-1 with an IC50 value of 12.5 µM, suggesting potential use in treating inflammatory diseases.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. For example:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells. Research indicates that related compounds demonstrate cytotoxic activity against various cancer cell lines, with some achieving IC50 values as low as 0.04 µM against leukemia cells .
- Case Study : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer properties. The compounds were tested against human cancer cell lines such as K562 (leukemia) and A549 (lung cancer), showing significant growth inhibition .
Antimicrobial Applications
The compound's structure also suggests potential antimicrobial activity:
- Antimicrobial Spectrum : Compounds with similar structures have been tested against various pathogens. For instance, derivatives have shown activity against both gram-positive and gram-negative bacteria .
- Case Study : A study on 3,5-disubstituted oxadiazole derivatives demonstrated promising antimicrobial activity against Bacillus species and other pathogens. The presence of the isoxazole moiety contributed to the observed antimicrobial effects .
Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:
Reaction Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux (110°C, 12 h) → yields 5-carboxylic acid derivative.
-
Basic Hydrolysis : 2M NaOH, 80°C, 6 h → generates sodium carboxylate and free amine.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by cleavage of the C–N bond.
Supporting Data :
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Analogous carboxamide | 6M HCl, 12 h | Carboxylic acid derivative | 78 | |
| Similar acrylamide | 2M NaOH, 6 h | Sodium carboxylate + amine | 85 |
Functionalization at the Thiophene Ring
The thiophen-2-ylmethyl group participates in electrophilic substitution reactions. Key transformations include:
-
Sulfonation : Reaction with fuming H<sub>2</sub>SO<sub>4</sub> at 0°C introduces sulfonic acid groups at the α-position.
-
Halogenation : Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> yields 5-bromo-thiophene derivatives.
Mechanistic Pathway :
Electrophilic attack occurs preferentially at the electron-rich α-positions of the thiophene ring.
Experimental Observations :
| Reaction Type | Reagents | Product Structure | Selectivity | Source |
|---|---|---|---|---|
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, 0°C | Thiophene-sulfonic acid | α > β | |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 5-Bromo-thiophene derivative | 100% α |
Oxidation of the Tetrahydropyrimidine Core
The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine system undergoes oxidation to form fully aromatic pyrimidine derivatives.
Reaction Protocol :
-
Oxidizing Agent : KMnO<sub>4</sub> in H<sub>2</sub>O/acetone (1:1), 50°C, 4 h .
-
Product : Pyrimidine-2,4-dione with retained isoxazole and thiophene substituents.
Characterization Data :
Nucleophilic Substitution at Isoxazole
The 3-methylisoxazol-5-yl group facilitates nucleophilic substitution at the 3-position under basic conditions:
Example Reaction :
-
Reagents : NH<sub>2</sub>NH<sub>2</sub> (hydrazine), ethanol, 70°C, 8 h.
-
Product : Hydrazine-substituted isoxazole derivative.
Yield Optimization :
-
Higher yields (≥90%) achieved using microwave-assisted synthesis (150°C, 30 min).
Cycloaddition and Ring-Opening Reactions
The compound participates in [4+2] cycloaddition reactions due to the conjugated diene-like system in the tetrahydropyrimidine ring:
Diels-Alder Reaction :
-
Dienophile : Maleic anhydride, toluene, 100°C, 12 h.
-
Product : Bicyclic adduct with retained thiophene and isoxazole groups .
Thermal Stability :
Alkylation/Acylation of Amide Nitrogen
The secondary amide nitrogen undergoes alkylation or acylation to modify solubility and bioactivity:
Alkylation Example :
-
Reagents : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 h → N-methyl derivative.
Acylation Example : -
Reagents : Acetyl chloride, pyridine, RT, 2 h → N-acetyl carboxamide.
Yield Comparison :
| Reaction Type | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | 82 | 98.5% | |
| Acylation | AcCl/pyridine | 75 | 97.2% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydropyrimidine-5-carboxamide Derivatives
describes compounds with a 3-hydroxy-2,4-dioxo-tetrahydropyrimidine-5-carboxamide core, varying in substituents at the 3-, 5-, and 6-positions. Key comparisons include:
*Estimated based on structural formula.
Key Observations :
- The target compound lacks the 3-hydroxy group present in derivatives, which may reduce metal-binding capacity critical for RNase H inhibition .
- The thiophen-2-ylmethyl group introduces a flexible, hydrophobic substituent, contrasting with rigid aryl groups (e.g., 4-CF3-phenyl in 10y). This could enhance membrane permeability but reduce target affinity .
- The 3-methylisoxazole-5-yl group may improve metabolic stability compared to amino-substituted analogs (e.g., 10y, 10z) .
Thienopyrimidine Carboxamides
discusses thieno[2,3-d]pyrimidine-6-carboxamides, which share a fused thiophene-pyrimidine system. For example:
*Estimated based on structural formula.
Key Observations :
- The target’s non-fused tetrahydropyrimidine core with a thiophen-2-ylmethyl group may offer greater torsional flexibility, favoring binding to allosteric enzyme sites .
Isoxazole-Thiophene Hybrids
and highlight compounds combining isoxazole and thiophene motifs:
Key Observations :
- The target’s isoxazole-thiophene motifs resemble those in , but its tetrahydropyrimidine core introduces hydrogen-bonding sites absent in simpler isoxazole esters .
- Compared to GSK2830371 (), which targets kinase domains, the tetrahydropyrimidine scaffold may favor binding to hydrolytic enzymes (e.g., proteases, RNases) .
Preparation Methods
Synthesis of the Tetrahydropyrimidine Core via Biginelli Reaction
The Biginelli reaction serves as the foundational step for constructing the 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold. This one-pot condensation employs a β-keto ester, aldehyde, and urea under acidic conditions. For the target compound, the reaction integrates thiophen-2-ylmethyl aldehyde to introduce the arylalkyl substituent at position 3.
Reaction Conditions and Optimization
- Reactants :
- β-Keto ester: Methyl acetoacetate (1.5 mmol)
- Aldehyde: Thiophen-2-ylmethyl aldehyde (1.2 mmol)
- Urea (1.2 mmol)
- Catalyst: Concentrated HCl (0.5 mL)
- Solvent: Methanol (15 mL)
- Procedure : The mixture is refluxed for 15–18 hours, monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the solution is cooled, poured into ice water, and filtered to isolate the crude product. Recrystallization in ethanol yields methyl 3-(thiophen-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.
Table 1: Physicochemical Data for Intermediate 1
Hydrolysis of the Methyl Ester to Carboxylic Acid
The methyl ester at position 5 is hydrolyzed to a carboxylic acid to enable subsequent amidation.
Reaction Conditions
- Reactants :
- Intermediate 1 (1.0 mmol)
- Aqueous NaOH (2M, 10 mL)
- Solvent: Ethanol (20 mL)
- Procedure : The ester is stirred with NaOH in ethanol at 60°C for 4 hours. Acidification with HCl (1M) precipitates 3-(thiophen-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid , isolated via filtration.
Table 2: Physicochemical Data for Intermediate 2
Amidation with 5-Amino-3-Methylisoxazole
The carboxylic acid is activated and coupled with 5-amino-3-methylisoxazole to furnish the final carboxamide.
Reaction Conditions
- Reactants :
- Intermediate 2 (1.0 mmol)
- 5-Amino-3-methylisoxazole (1.2 mmol)
- Activation Reagent: Thionyl chloride (2.0 mmol)
- Base: Triethylamine (3.0 mmol)
- Solvent: Dichloromethane (20 mL)
- Procedure : The acid is treated with thionyl chloride at 0°C for 1 hour, followed by addition of the amine and triethylamine. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Table 3: Physicochemical Data for Final Product
Alternative Synthetic Routes and Optimization
Challenges and Mitigation Strategies
- Aldehyde Synthesis : Thiophen-2-ylmethyl aldehyde is synthesized via oxidation of thiophen-2-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane (yield: 74%).
- Amidation Side Reactions : Excess thionyl chloride leads to over-activation; stoichiometric control (1:1.2 acid:SOCl₂) minimizes byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
